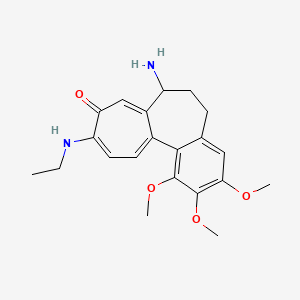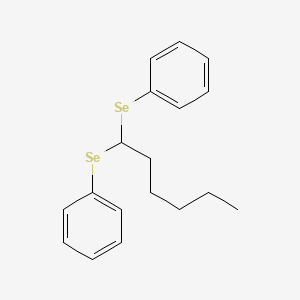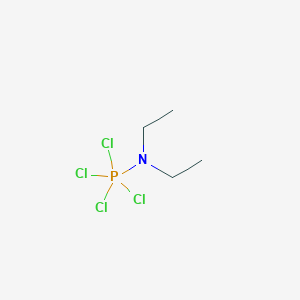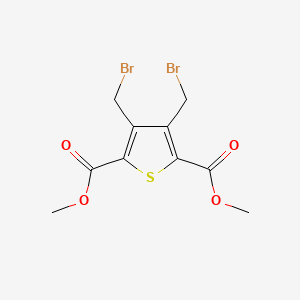
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromomethyl groups and two ester groups attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols from the ester groups.
科学研究应用
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl groups can act as alkylating agents, modifying nucleophilic sites on biomolecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Diethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl ester groups.
3,4-Bis(bromomethyl)thiophene: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate: Lacks the bromomethyl groups, resulting in different reactivity.
Uniqueness
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification
属性
CAS 编号 |
64663-84-9 |
|---|---|
分子式 |
C10H10Br2O4S |
分子量 |
386.06 g/mol |
IUPAC 名称 |
dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2O4S/c1-15-9(13)7-5(3-11)6(4-12)8(17-7)10(14)16-2/h3-4H2,1-2H3 |
InChI 键 |
FDULIXDGNNEGTH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


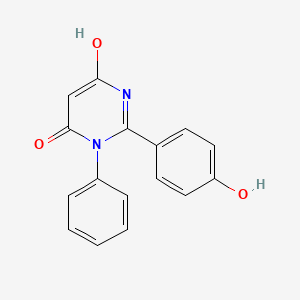
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
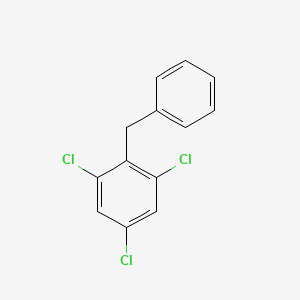
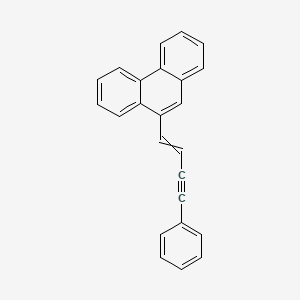

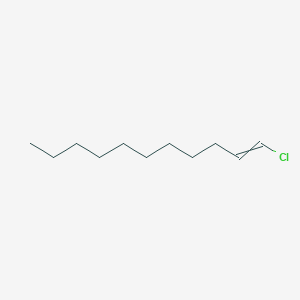
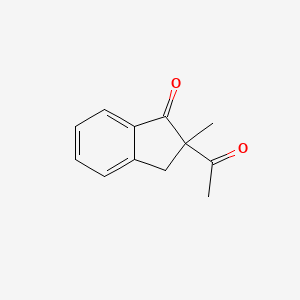
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
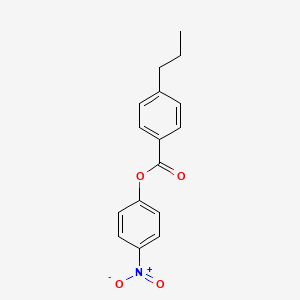
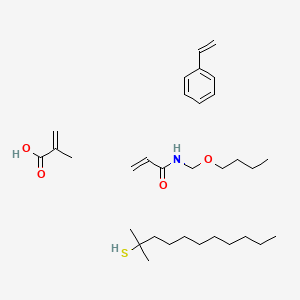
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)
